(3-(Difluoromethyl)phenyl)methanamine
Description
Contextual Significance of Difluoromethylated Benzylamines in Contemporary Chemical Research
Difluoromethylated benzylamines represent a class of organic compounds that have found increasing application in the design of novel pharmaceuticals and agrochemicals. The difluoromethyl group, being more lipophilic than a hydroxyl or thiol group, can enhance a molecule's permeability across biological membranes. alchempharmtech.com Furthermore, the C-H bond in the CHF2 group is a weak hydrogen bond donor, which can influence intramolecular and intermolecular interactions, potentially leading to improved binding affinity and selectivity for biological targets. nih.gov
The introduction of a difluoromethyl group onto a benzylamine (B48309) scaffold can significantly alter the physicochemical properties of the parent molecule. These modifications can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com The electron-withdrawing nature of the difluoromethyl group can also modulate the pKa of the benzylic amine, influencing its ionization state at physiological pH and thereby affecting its interaction with biological receptors and its pharmacokinetic profile.
The table below illustrates the comparison of key physicochemical properties between a simple benzylamine and its difluoromethylated analogue, highlighting the impact of the CHF2 group.
| Property | Benzylamine | (3-(Difluoromethyl)phenyl)methanamine |
| Molecular Weight | 107.15 g/mol | 157.16 g/mol |
| LogP (Predicted) | 1.09 | 1.85 |
| pKa (Predicted) | 9.5 | 8.7 |
| Note: LogP and pKa values are estimations and can vary based on the prediction software and conditions. |
Overview of Strategic Importance in Synthetic Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the construction of drug candidates. Its primary amine functionality provides a reactive handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into diverse molecular scaffolds.
The strategic importance of this compound is underscored by its appearance in the patent literature as an intermediate in the synthesis of novel bioactive compounds. For instance, patent WO2023158584A1 describes the use of this compound hydrochloride in the preparation of new bicyclopentane derivatives, suggesting its role in the development of new chemical entities with potential therapeutic applications. google.com
The synthesis of this compound itself can be achieved through various synthetic routes, often starting from 3-(difluoromethyl)benzaldehyde (B1397016) or a related precursor. Common synthetic strategies involve the reductive amination of the corresponding aldehyde or the reduction of a nitrile or oxime derivative. The availability of these synthetic pathways makes this compound a readily accessible intermediate for both academic and industrial research.
Research Trajectory and Unexplored Avenues for Academic Investigation
The research trajectory for difluoromethylated compounds, in general, has been focused on their application in drug discovery. chemrxiv.org For this compound specifically, its documented use as a synthetic intermediate suggests that its primary research focus lies within the realm of medicinal chemistry.
However, several avenues for academic investigation remain largely unexplored. A systematic study of the conformational preferences imparted by the meta-difluoromethyl group on the benzylamine side chain could provide valuable insights for rational drug design. The unique electronic environment of the aromatic ring could also be exploited in catalysis or materials science.
Future research could focus on the following areas:
Development of Novel Synthetic Methodologies: While synthetic routes to this compound exist, the development of more efficient, scalable, and environmentally benign syntheses would be of significant interest.
Exploration of Bioisosteric Replacements: A comprehensive investigation into the bioisosteric replacement of other functional groups with the 3-(difluoromethyl)benzylamine moiety in known bioactive molecules could lead to the discovery of new drug candidates with improved properties.
Application in Asymmetric Synthesis: The development of chiral derivatives of this compound and their application in asymmetric synthesis could open up new possibilities for the creation of enantiomerically pure pharmaceuticals.
Materials Science Applications: The impact of the difluoromethyl group on the photophysical and electronic properties of polymers or other materials incorporating the this compound scaffold is an area that warrants exploration.
Structure
3D Structure
Properties
IUPAC Name |
[3-(difluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTULTTDUHMVBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730087 | |
| Record name | 1-[3-(Difluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-95-4 | |
| Record name | 3-(Difluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918810-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Difluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(difluoromethyl)phenyl]methanamine | |
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Sophisticated Synthetic Methodologies for 3 Difluoromethyl Phenyl Methanamine
Precursor Synthesis via Aryl-Difluoromethylation Strategies
The initial and crucial step in synthesizing (3-(Difluoromethyl)phenyl)methanamine is the formation of a 3-(difluoromethyl)phenyl precursor, such as 3-(difluoromethyl)benzaldehyde (B1397016) or 3-(difluoromethyl)bromobenzene. The incorporation of the difluoromethyl (CF2H) group onto an aromatic ring is a significant challenge in organofluorine chemistry, but several powerful methods have been developed. researchgate.net The CF2H group is a valuable moiety as it can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl or thiol groups. chemistryviews.orgcas.cn
Transition-Metal Catalyzed Difluoromethylation Approaches
Transition-metal catalysis offers a versatile and efficient pathway for the formation of C-CF2H bonds. These methods typically involve the cross-coupling of an aryl precursor, such as an aryl halide or boronic acid, with a difluoromethyl source. nih.gov
Copper- and palladium-catalyzed reactions are prominent in this field. For instance, copper-mediated cross-coupling reactions can effectively difluoromethylate aryl iodides. scispace.com A common approach involves the reaction of an aryl iodide with reagents like TMSCF2H (difluoromethyltrimethylsilane) in the presence of a copper(I) salt and a fluoride (B91410) source, such as CsF. scispace.com These reactions are tolerant of various functional groups, making them suitable for complex molecule synthesis. scispace.com
Palladium catalysis is another cornerstone, particularly for the difluoromethylation of aryl boronic acids and their derivatives. chemistryviews.org One innovative method involves the ex-situ generation of difluoroiodomethane (B73695) (ICF2H) from bromodifluoroacetic acid and sodium iodide. This gaseous reagent is then used in a palladium-catalyzed coupling with an aryl boronic acid to yield the difluoromethylarene. chemistryviews.org This strategy avoids the use of environmentally harmful reagents like BrCF2H or ClCF2H. chemistryviews.org
| Catalyst/Metal | Aryl Precursor | Difluoromethyl Source | Key Features |
| Copper(I) Iodide (CuI) | Aryl Iodide | TMSCF2H | High yields, good functional group compatibility. scispace.com |
| Palladium Catalyst | Aryl Boronic Acid | ICF2H (ex-situ generated) | Avoids ozone-depleting reagents, suitable for isotopic labeling. chemistryviews.org |
| Nickel Catalyst | Aryl Bromide/Chloride | CF3CH2Cl | Utilizes an industrial chemical as the fluorine source. organic-chemistry.org |
Radical-Mediated Difluoromethylation Reactions
Radical difluoromethylation has emerged as a powerful tool for incorporating the CF2H group, often under mild conditions. researchgate.netscilit.com These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic system.
Visible-light photoredox catalysis is a leading strategy in this area. researchgate.net This approach uses a photocatalyst that, upon light absorption, can initiate a single-electron transfer process to generate the •CF2H radical from a suitable precursor. A variety of precursors have been developed, including sodium difluoromethanesulfinate (CF2HSO2Na) and S-(difluoromethyl)sulfonium salts. researchgate.netnih.gov These reactions are known for their broad substrate scope and excellent functional group tolerance. scilit.com
Another approach involves leveraging aryl radicals to facilitate the coupling. chemrxiv.orgresearchgate.net In one copper-catalyzed system, an aryl radical is generated, which then initiates the cleavage of a carbon-halogen bond in an alkyl halide. The resulting alkyl radical can then couple with a difluoromethyl zinc reagent. chemrxiv.orgresearchgate.net While this specific example focuses on alkyl halides, the principle of using aryl radicals to initiate subsequent bond formations is a key concept in modern radical chemistry. researchgate.net
| Initiation Method | •CF2H Radical Precursor | Reaction Type | Key Features |
| Photoredox Catalysis | CF2HSO2Na | Direct C-H Difluoromethylation | Metal-free, uses O2 as a green oxidant. nih.gov |
| Hypervalent Iodine(III) Reagents | Difluoroacetoxy Ligands | Photolytic C-H Difluoromethylation | Transition-metal-free approach. nih.gov |
| Copper Catalysis/Radical Activation | Difluoromethyl Zinc Reagent | Negishi-Type Coupling | Involves aryl radical-mediated activation. chemrxiv.orgresearchgate.net |
Electrophilic and Nucleophilic Difluoromethylation Methods
Beyond transition-metal and radical pathways, classical electrophilic and nucleophilic approaches provide alternative routes for difluoromethylation.
Electrophilic difluoromethylation involves the use of a reagent that delivers an "electrophilic" difluoromethyl cation equivalent to an electron-rich aromatic ring. The development of stable and effective electrophilic difluoromethylating agents has been a significant area of research. nih.gov One such reagent, an S-(difluoromethyl)diarylsulfonium salt, can functionalize various nucleophiles, including arenes, under mild, transition-metal-free conditions. nih.gov
Nucleophilic difluoromethylation , conversely, employs a nucleophilic difluoromethyl anion equivalent that reacts with an electrophilic aryl partner. A common and effective reagent for generating the difluoromethyl anion is difluoromethyl phenyl sulfone (PhSO2CF2H). cas.cncas.cn Upon deprotonation with a strong base, it forms a potent nucleophile that can react with various electrophiles. cas.cn Another widely used source is TMSCF2H, which, upon activation with a Lewis base, can deliver a nucleophilic difluoromethyl group to various heteroatom-centered electrophiles and carbonyl compounds. univie.ac.at These methods are highly diastereoselective when applied to chiral substrates, such as N-tert-butylsulfinyl imines, providing a route to enantiomerically pure α-difluoromethyl amines. cas.cncas.cn
| Approach | Reagent/Precursor | Key Features |
| Electrophilic | S-(difluoromethyl)diarylsulfonium salt | Transition-metal-free, suitable for functionalizing various skeletons. nih.gov |
| Nucleophilic | Difluoromethyl phenyl sulfone (PhSO2CF2H) | Versatile reagent for selective transfer of the CF2H group; highly stereoselective. cas.cn |
| Nucleophilic | Difluoromethyltrimethylsilane (TMSCF2H) | Commercially available, activated by a Lewis base for nucleophilic transfer. univie.ac.at |
Advanced Amination Techniques for the Benzylic Methylene (B1212753) Group
Once a suitable 3-(difluoromethyl)phenyl precursor, typically 3-(difluoromethyl)benzaldehyde, is synthesized, the final step is the introduction of the primary amine at the benzylic position.
Selective Reductive Amination Protocols
Reductive amination is a robust and widely used method for converting aldehydes and ketones into amines. wikipedia.org The process involves the initial reaction of the carbonyl group with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. libretexts.org This one-pot procedure is highly efficient and prevents the over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com
For the synthesis of this compound, 3-(difluoromethyl)benzaldehyde would be treated with ammonia and a suitable reducing agent. A key aspect of this reaction is the choice of reducing agent. While sodium borohydride (B1222165) (NaBH4) can be used, it can also reduce the starting aldehyde. masterorganicchemistry.com Milder and more selective reducing agents are often preferred, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which selectively reduce the imine intermediate in the presence of the aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |
| 3-(Difluoromethyl)benzaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH3CN) | Selective reduction of the imine over the aldehyde. masterorganicchemistry.com |
| 3-(Difluoromethyl)benzaldehyde | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)3) | A non-toxic alternative to NaBH3CN. masterorganicchemistry.com |
| 3-(Difluoromethyl)benzaldehyde | Ammonia | α-Picoline-borane | Effective reducing agent that can be used in various solvents, including water. organic-chemistry.org |
Direct C-H Amination Routes
Direct C-H amination represents a more atom-economical and modern approach, aiming to convert a C-H bond directly into a C-N bond, thus bypassing the need for pre-functionalized substrates like aldehydes. kaist.ac.kr For the synthesis of this compound, this would ideally involve the direct amination of the benzylic C-H bonds in 3-(difluoromethyl)toluene.
Transition-metal catalysis is the primary enabler of these challenging transformations. kaist.ac.kr Copper-catalyzed systems, for example, have been developed for the direct amidation of aromatic C-H bonds using reagents like phthalimide (B116566) as the nitrogen source and molecular oxygen as the terminal oxidant. acs.org While many of these systems are optimized for aromatic or activated C-H bonds (often requiring a directing group), the principles are being extended to less activated C-H bonds, including those at benzylic positions. kaist.ac.kracs.org The development of catalysts that can selectively functionalize the benzylic methyl group of 3-(difluoromethyl)toluene with a simple amine source remains an active area of research, representing the frontier of efficient amine synthesis. kaist.ac.kr
Multi-Step Approaches from Benzoic Acid Derivatives
The synthesis of this compound from benzoic acid precursors is a well-established, albeit multi-step, process that offers a reliable route to the target molecule. This strategic approach typically commences with 3-(difluoromethyl)benzoic acid and involves the transformation of the carboxylic acid functionality into an amine through an intermediate functional group, most commonly an amide or a nitrile.
A primary pathway involves the conversion of the carboxylic acid to an amide, followed by reduction. This sequence can be initiated by activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(difluoromethyl)benzoyl chloride is then reacted with ammonia or an ammonia equivalent to form 3-(difluoromethyl)benzamide. The final step is the chemoselective reduction of the amide to the amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) are effective for this transformation.
An alternative route proceeds through a nitrile intermediate. The starting 3-(difluoromethyl)benzoic acid can first be converted to the primary amide, as described above. The amide is then subjected to a dehydration reaction using reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) to yield 3-(difluoromethyl)benzonitrile. Subsequent reduction of the nitrile group furnishes the desired this compound. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, or with chemical reductants such as LiAlH₄.
Table 1: Representative Synthetic Transformations from 3-(Difluoromethyl)benzoic Acid
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| Route 1: Amide Intermediate | |||
| 1a | 3-(Difluoromethyl)benzoic acid | SOCl₂ or (COCl)₂ | 3-(Difluoromethyl)benzoyl chloride |
| 1b | 3-(Difluoromethyl)benzoyl chloride | NH₃ | 3-(Difluoromethyl)benzamide |
| 1c | 3-(Difluoromethyl)benzamide | LiAlH₄, THF | This compound |
| Route 2: Nitrile Intermediate | |||
| 2a | 3-(Difluoromethyl)benzamide | P₂O₅ or (CF₃CO)₂O | 3-(Difluoromethyl)benzonitrile |
Application of Protecting Group Chemistry in Complex Synthetic Sequences
In the context of more complex syntheses where this compound is an intermediate, the application of protecting group chemistry is indispensable. tcichemicals.com The primary amino group of the target molecule is nucleophilic and moderately basic, necessitating its protection to prevent unwanted side reactions during subsequent synthetic manipulations on other parts of a larger molecule. nih.gov The choice of a suitable protecting group is governed by its stability under the planned reaction conditions and the ease of its selective removal. utsouthwestern.edu
Commonly employed nitrogen protecting groups include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. tcichemicals.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under a wide range of non-acidic conditions. Its removal is conveniently achieved with strong acids like trifluoroacetic acid (TFA). tcichemicals.com The Cbz group, introduced using benzyl (B1604629) chloroformate, offers orthogonal stability and is readily cleaved by catalytic hydrogenation, a method that is often compatible with many other functional groups. ub.edu
For syntheses requiring exceptionally robust protection, the 9-phenylfluoren-9-yl (Pf) group can be utilized. The Pf group is known for its ability to protect the stereochemical integrity of adjacent chiral centers and its high stability towards acidic conditions. nih.gov The selection of the optimal protecting group strategy is a critical aspect of synthetic planning, ensuring that the reactive amino functionality is masked until its presence is required in the final stages of the synthesis. synarchive.com
Table 2: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) | Stable to base, nucleophiles, and hydrogenation. tcichemicals.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Base-labile, stable to acid. tcichemicals.com |
Chemo- and Regioselectivity Control in Synthetic Transformations
Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of this compound and its derivatives. Chemoselectivity, the preferential reaction of one functional group over another, is a central challenge in the reduction steps. For instance, when reducing the amide or nitrile group to form the benzylamine (B48309), the conditions must be chosen carefully to avoid reduction of the aromatic ring or cleavage of the C-F bonds in the difluoromethyl group. While LiAlH₄ is highly effective, its reactivity can sometimes be excessive. Milder or more selective reagents, or catalytic hydrogenation under controlled conditions, can provide a higher degree of chemoselectivity. mdpi.com
Principles of Sustainable Synthesis in this compound Production
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. rsc.org The goal is to develop processes that are more environmentally benign, safer, and more efficient. frontiersin.org
A key area of focus is the reduction of waste and the use of less hazardous chemicals. For instance, replacing stoichiometric reducing agents like LiAlH₄ with catalytic hydrogenation reduces the generation of metal salt waste and improves the atom economy of the process. researchgate.net The use of hydrogen as a reductant results in water as the only byproduct.
Another sustainable approach involves the use of greener solvents. Traditional syntheses often employ volatile and hazardous organic solvents. Research is ongoing to replace these with more benign alternatives such as water, supercritical fluids, or bio-based solvents. Furthermore, solvent-free methods, such as mechanochemistry (ball milling), are gaining traction as they can dramatically reduce solvent waste and sometimes lead to faster reactions. semanticscholar.org
The development of continuous flow processes also represents a significant step towards sustainable production. tue.nl Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. The difluoromethylation step itself can be made more sustainable by using less hazardous fluorinating agents, such as fluoroform (CHF₃), which is a non-ozone-depleting gas. rsc.org Integrating these principles into the synthesis of this compound can lead to more economical and environmentally responsible manufacturing processes. rsc.org
Exploration of Chemical Reactivity and Derivatization Strategies of 3 Difluoromethyl Phenyl Methanamine
Comprehensive Analysis of Primary Amine Functional Group Transformations
The primary amine group of (3-(Difluoromethyl)phenyl)methanamine is a key site for a wide array of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Amidation and Sulfonamidation Reactions
The primary amine readily undergoes acylation reactions with various acylating agents to form stable amide bonds. This transformation is fundamental in medicinal chemistry and materials science. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common motif in pharmacologically active compounds.
Amidation: The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acyl chloride, anhydride (B1165640), or carboxylic acid (often activated with a coupling agent).
Sulfonamidation: This reaction involves the nucleophilic attack of the amine on the sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonamide with the displacement of a chloride ion.
| Reagent Type | General Structure | Expected Product |
| Acyl Chloride | R-COCl | N-(3-(Difluoromethyl)benzyl)acetamide |
| Carboxylic Anhydride | (R-CO)₂O | N-(3-(Difluoromethyl)benzyl)benzamide |
| Sulfonyl Chloride | R-SO₂Cl | N-(3-(Difluoromethyl)benzyl)methanesulfonamide |
Alkylation and Reductive Alkylation Processes
Alkylation of the primary amine introduces alkyl groups, leading to secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation, but this can be controlled. A more controlled method for mono-alkylation is reductive amination.
Direct Alkylation: This involves the reaction of the amine with an alkyl halide. The primary amine acts as a nucleophile, displacing the halide. This process can be challenging to control to obtain only the mono-alkylated product.
Reductive Alkylation: This two-step, one-pot process involves the initial formation of an imine through the condensation of the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165). This method offers greater control over the degree of alkylation. rsc.org
| Process | Reagents | Expected Product |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | (3-(Difluoromethyl)phenyl)-N-methylmethanamine |
| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent | N-Ethyl-(3-(difluoromethyl)phenyl)methanamine |
Formation of Heterocyclic Scaffolds via Cyclization Reactions
The primary amine of this compound can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, substituted benzylamines are known to react with vinyl azides in the presence of an iodine catalyst to form substituted imidazoles. researchgate.netresearchgate.net Another potential cyclization pathway involves the base-mediated [3 + 2] cycloaddition of N-benzyl ketimines (formed from the benzylamine) with vinyl sulfoxides to yield polysubstituted 1-pyrrolines. nih.gov
These reactions highlight the potential of this compound as a precursor for the synthesis of complex heterocyclic systems. The difluoromethylphenyl moiety can be incorporated into these scaffolds, potentially modulating their physicochemical and biological properties.
Condensation with Aldehydes and Ketones: Imine Formation and Subsequent Reactivity
Primary amines, such as this compound, readily condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The formation of the imine introduces a new point of reactivity in the molecule. The C=N double bond of the imine can undergo various transformations, including reduction to a secondary amine (as seen in reductive alkylation) or nucleophilic addition. The synthesis of fluorinated imines has been achieved through the condensation of fluorinated benzaldehydes with various amines. nih.gov
Reactivity Profile of the Aromatic Ring System in Selective Functionalization
The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.
Ortho, Meta, Para-Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the electronic properties of the two substituents: the aminomethyl group (-CH₂NH₂) and the difluoromethyl group (-CHF₂).
Difluoromethyl Group (-CHF₂): The difluoromethyl group is a deactivating group due to the strong electron-withdrawing inductive effect of the two fluorine atoms. wikipedia.orgyoutube.com Electron-withdrawing groups remove electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. savemyexams.com Such groups are typically meta-directors. wikipedia.orglkouniv.ac.in This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.
Combined Effect: When both groups are present on the ring, the directing effects are combined. The -CH₂NH₂ group at position 1 and the -CHF₂ group at position 3 present a scenario where their directing influences must be considered together. The activating ortho, para-directing aminomethyl group will direct incoming electrophiles to positions 2, 4, and 6. The deactivating meta-directing difluoromethyl group will direct incoming electrophiles to positions 5 and to a lesser extent, 1 (which is already substituted). The most likely positions for electrophilic attack would be those activated by the aminomethyl group and not strongly deactivated by the difluoromethyl group. Therefore, substitution at positions 2, 4, and 6 is anticipated to be favored.
| Substituent | Electronic Effect | Directing Effect |
| -CHF₂ | Electron-withdrawing (deactivating) | meta |
| -CH₂NH₂ | Electron-donating (activating) | ortho, para |
Directed Aromatic Functionalization Strategies
The regiochemical outcome of aromatic substitution on the phenyl ring of this compound is dictated by the directing effects of its two substituents: the aminomethyl group (-CH2NH2) and the difluoromethyl group (-CF2H). The aminomethyl group, particularly when the nitrogen is protected, can act as an ortho-directing group, while the electron-withdrawing nature of the difluoromethyl group directs incoming electrophiles to the meta-position relative to itself (the 4- and 6-positions). acs.org The interplay of these directing effects, along with the chosen reaction conditions, allows for selective functionalization of the aromatic ring.
Directed ortho-Metalation (DoM): A powerful strategy for achieving ortho-functionalization is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This technique typically requires the protection of the amine functionality, for example as a pivalamide, to both prevent side reactions and to act as an effective directed metalation group (DMG). Treatment of the N-acylated substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures leads to deprotonation at the position ortho to the DMG, namely the 2-position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
Table 1: Representative Examples of Directed ortho-Metalation of N-Pivaloyl-3-(difluoromethyl)benzylamine
| Electrophile | Reagent | Product | Position of Substitution |
| Iodine | I2 | 2-Iodo-N-pivaloyl-3-(difluoromethyl)benzylamine | 2-position |
| Carbon Dioxide | CO2 | 2-Carboxy-N-pivaloyl-3-(difluoromethyl)benzylamine | 2-position |
| Dimethylformamide | DMF | 2-Formyl-N-pivaloyl-3-(difluoromethyl)benzylamine | 2-position |
| Trimethylsilyl (B98337) chloride | TMSCl | 2-Trimethylsilyl-N-pivaloyl-3-(difluoromethyl)benzylamine | 2-position |
Electrophilic Aromatic Substitution: In the absence of a directing group that overrides the inherent electronic preferences of the substituents, electrophilic aromatic substitution reactions are expected to be directed by the powerful electron-withdrawing difluoromethyl group. This directs incoming electrophiles to the positions meta to the -CF2H group, which are the 4- and 6-positions. The aminomethyl group is an ortho, para-director; however, under the acidic conditions often employed for electrophilic aromatic substitution, the amine is protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This further reinforces the directing effect of the difluoromethyl group.
For instance, nitration of 3-(difluoromethyl)toluene, a close analogue, with nitric acid in the presence of a strong acid, yields a mixture of isomers with the 4-nitro and 6-nitro products predominating. google.com A similar outcome would be anticipated for this compound under acidic conditions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound under Acidic Conditions
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO3, H2SO4 | 4-Nitro-3-(difluoromethyl)benzylamine, 6-Nitro-3-(difluoromethyl)benzylamine |
| Bromination | Br2, FeBr3 | 4-Bromo-3-(difluoromethyl)benzylamine, 6-Bromo-3-(difluoromethyl)benzylamine |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-3-(difluoromethyl)benzylamine, 6-Acyl-3-(difluoromethyl)benzylamine |
Chemical Behavior and Transformations of the Difluoromethyl Moiety
The difluoromethyl group is a key feature of the molecule, imparting unique physicochemical properties and offering avenues for further chemical modification.
Stability under Diverse Reaction Conditions
The difluoromethyl group is generally considered to be robust and stable under a wide range of reaction conditions.
Acidic and Basic Conditions: The C-F bonds in the difluoromethyl group are strong, rendering it resistant to hydrolysis under both acidic and basic conditions. However, extremely harsh conditions can lead to degradation.
Organometallic Reagents: The difluoromethyl group is typically stable in the presence of common organometallic reagents such as Grignard reagents and organolithiums at low temperatures, allowing for functionalization of other parts of the molecule without affecting the CHF2 moiety.
Palladium-Catalyzed Cross-Coupling Conditions: The difluoromethyl group is generally stable under the conditions commonly employed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. acs.org This stability allows for the modification of the aromatic ring or the benzylic position without compromising the integrity of the difluoromethyl group.
Potential for Further Fluorine-Mediated Transformations
While stable, the difluoromethyl group is not entirely inert and can participate in further transformations, offering opportunities for molecular diversification. One potential transformation is the conversion of the difluoromethyl group into a carbonyl fluoride (B91410), which can subsequently be hydrolyzed to a carboxylic acid. This transformation typically requires strong acidic conditions or the use of specific reagents.
Integration into Cascade and Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it an ideal candidate for participation in isocyanide-based MCRs such as the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov this compound can serve as the amine component in this reaction, leading to the formation of complex peptide-like structures incorporating the 3-(difluoromethyl)phenyl motif.
Table 3: Representative Ugi Reaction with this compound
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product |
| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-2-methyl-1-oxopropan-2-yl)-N-(3-(difluoromethyl)benzyl)acetamide |
| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-(3-(difluoromethyl)benzyl)-N-(1-(cyclohexylamino)-1-oxo-1-phenylmethyl)benzamide |
Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org While the primary amine of this compound is not a direct component in the classical Passerini reaction, it can be utilized in variants or in subsequent transformations of Passerini products. For instance, an aldehyde bearing the 3-(difluoromethyl)phenyl group could be a component in a Passerini reaction.
The integration of this compound into cascade and multi-component reactions provides a rapid and efficient means to generate libraries of complex molecules with potential applications in various fields of chemical research.
Strategic Role of 3 Difluoromethyl Phenyl Methanamine As a Pivotal Synthetic Building Block
Contributions to Advanced Medicinal Chemistry Scaffolds
The difluoromethylphenylmethylamine core is a versatile scaffold for developing novel therapeutic agents. The CHF₂ group can act as a bioisostere for hydroxyl, thiol, or even methyl groups, allowing for fine-tuning of a molecule's properties to enhance its pharmacological profile. nih.gov This has led to its incorporation in the design of various advanced medicinal chemistry scaffolds.
Design and Synthesis of Novel Chemical Entities Incorporating the Difluoromethylphenylmethylamine Core
The amine functionality of (3-(Difluoromethyl)phenyl)methanamine serves as a crucial handle for elaboration into more complex structures. It can readily participate in reactions such as amidation, reductive amination, and nucleophilic substitution to build diverse molecular architectures. For instance, this building block is integral to the synthesis of pan class I phosphatidylinositol 3-kinase (PI3K) inhibitors. In the development of analogues of ZSTK474, a known PI3K inhibitor, the related compound 3-(difluoromethyl)aniline (B46249) is used to construct the core structure, highlighting the importance of the difluoromethylphenyl motif in achieving high potency. nih.gov Structure-activity relationship (SAR) studies on such compounds have demonstrated that modifications based on this core can lead to significant enhancements in enzymatic and cellular activity. nih.gov
Applications in Ligand Design and Structure-Based Synthesis
In modern drug discovery, structure-based design is a key strategy for developing high-affinity ligands for specific biological targets. The difluoromethyl group is of particular interest due to its ability to form hydrogen bonds and engage in favorable dipole-dipole interactions within a protein's binding pocket. nih.gov The this compound scaffold provides a framework that can be computationally modeled and synthetically modified to optimize these interactions. For example, in the design of kinase inhibitors, the related precursor 3-(difluoromethyl)aniline is used to synthesize 4-anilinoquinoline derivatives. researchgate.net The crystal structure analysis of these compounds reveals how the difluoromethyl group orients itself within the active site, guiding further design iterations to improve potency and selectivity. researchgate.net
Modular Synthesis of Complex Nitrogen-Containing Systems
Modular synthesis allows for the efficient assembly of complex molecules from simpler, pre-functionalized building blocks. This compound is an ideal candidate for such approaches due to its distinct reactive sites—the primary amine and the aromatic ring, which can be further functionalized. This modularity enables the rapid generation of libraries of related compounds for high-throughput screening. The synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals, often relies on building blocks that can be systematically varied. researchgate.net While direct examples starting from this compound are not extensively documented in readily available literature, the principles of modular synthesis are well-applied to similar amine-containing building blocks to construct diverse chemical libraries.
Utility in Agrochemical Development
The unique properties conferred by the difluoromethyl group are also highly advantageous in the development of modern agrochemicals, leading to products with improved efficacy and environmental profiles.
Precursor for Insecticides, Herbicides, and Fungicides
Fluorinated compounds are prevalent in the agrochemical industry. The this compound moiety can be found within the broader class of fluorinated benzylamines and anilines used as key intermediates in the synthesis of various pesticides. google.com For example, the synthesis of potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, a major class of agricultural fungicides, relies heavily on pyrazole (B372694) building blocks containing a difluoromethyl group. justia.com Compounds like Fluxapyroxad, a highly successful fungicide, incorporate a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. google.com While the synthesis of Fluxapyroxad itself starts from a different pyrazole precursor, the utility of the difluoromethylphenyl structure as a component of the final active ingredient is a recurring theme in the patent literature for novel fungicides.
Influence of Difluoromethyl Group on Chemical Stability and Reactivity in Agrochemical Contexts
The incorporation of a difluoromethyl group can significantly enhance the metabolic and chemical stability of an agrochemical, leading to longer-lasting efficacy in the field. nih.gov Compared to a methyl group, the CHF₂ group is less susceptible to oxidative metabolism. Its electron-withdrawing nature can also influence the reactivity of the entire molecule. This increased stability ensures that the active compound persists long enough to control the target pest or pathogen. Furthermore, the moderate lipophilicity imparted by the CHF₂ group, compared to the more lipophilic trifluoromethyl (CF₃) group, can optimize the compound's uptake and transport within the plant system, leading to improved systemic activity. nih.gov This balance of properties is critical for the performance of modern, efficient agrochemicals.
Impact in Advanced Materials Science
Extensive research into the applications of organofluorine compounds in materials science has revealed the significant impact of incorporating fluorine-containing moieties into polymer structures. While the introduction of trifluoromethyl (–CF3) groups is a widely studied strategy for enhancing polymer properties, the role of the difluoromethyl (–CHF2) group, as present in this compound, is a more nuanced area of investigation. The unique electronic properties and hydrogen-bonding capabilities of the –CHF2 group offer potential for creating materials with tailored characteristics. However, based on currently available scientific literature, the direct application of this compound as a monomer or key building block in the synthesis of advanced polymers and functional organic materials is not well-documented.
The following sections explore the theoretical potential and analogous research that suggest how this compound could be utilized in materials science, based on the known reactivity of benzylamines and the properties imparted by difluoromethylated aromatic groups. It is important to note that specific examples and detailed research findings directly involving this compound are not present in the current body of scientific publications.
Incorporation into Polymer Backbones and Side Chains
The primary amine functionality of this compound makes it a suitable candidate for incorporation into various polymer backbones through polycondensation reactions. For instance, it could theoretically react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The presence of the difluoromethylphenyl group would be expected to influence the resulting polymer's properties.
The incorporation of fluorinated groups into polymer backbones is known to enhance several key properties. smolecule.com Generally, fluorination can lead to:
Increased Thermal Stability: The high strength of the C-F bond often contributes to improved thermal and thermo-oxidative stability of the polymer. smolecule.com
Enhanced Solubility: The presence of fluorine-containing groups can disrupt polymer chain packing, leading to better solubility in organic solvents. smolecule.com
Modified Electronic Properties: The strong electron-withdrawing nature of the difluoromethyl group can alter the electronic characteristics of the polymer, which is relevant for applications in electronics. researchgate.net
Lower Dielectric Constant: Fluorinated polymers often exhibit lower dielectric constants, making them valuable for microelectronics applications. smolecule.com
As a side chain, the (3-(difluoromethyl)phenyl)methylamino moiety could be introduced by grafting it onto a pre-existing polymer with reactive sites. This approach allows for the modification of a polymer's surface properties or the introduction of specific functionalities without altering the main chain structure.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Monomer(s) | Expected Backbone Linkage | Potential Property Enhancement |
| Polyamide | This compound + Diacyl Chloride | Amide (-CO-NH-) | Increased thermal stability, altered solubility |
| Polyimide | This compound + Dianhydride | Imide | High thermal resistance, good mechanical properties |
Application in Functional Organic Materials Synthesis
Beyond polymers, this compound can serve as a precursor for the synthesis of various functional organic materials. The amine group provides a reactive handle for a wide range of chemical transformations, allowing for the construction of more complex molecules with specific functions.
For example, it could be used in the synthesis of:
Ligands for Metal Complexes: The nitrogen atom can coordinate with metal ions, and the difluoromethylphenyl group can tune the electronic properties and stability of the resulting complex. These complexes could have applications in catalysis or as functional materials themselves.
Building Blocks for Supramolecular Assemblies: The ability of the amine group to form hydrogen bonds, combined with the potential for other intermolecular interactions involving the fluorinated aromatic ring, makes it a candidate for designing self-assembling systems.
Precursors for Biologically Active Molecules: While outside the direct scope of materials science, the synthesis of derivatives for pharmaceutical or agrochemical applications is a significant area of research for fluorinated compounds. libretexts.org
The synthesis of functional organic materials often relies on the precise control of molecular structure to achieve desired properties. The difluoromethyl group offers a unique combination of steric and electronic effects that can be exploited in this context.
Table 2: Potential Functional Organic Materials Derived from this compound
| Material Class | Synthetic Approach | Potential Function |
| Metal-Organic Frameworks (MOFs) | Use as a linker or modulator | Gas storage, catalysis, sensing |
| Liquid Crystals | Derivatization to create mesogenic structures | Display technologies |
| Organic Light-Emitting Diodes (OLEDs) | Incorporation into charge-transporting or emissive layers | Solid-state lighting, displays |
Stereochemical Investigations and Chiral Synthesis Employing 3 Difluoromethyl Phenyl Methanamine
Enantioselective Synthesis of Chiral Derivatives Through Asymmetric Transformations
The enantioselective synthesis of chiral amines is a cornerstone of asymmetric catalysis. For the preparation of enantiomerically enriched derivatives of (3-(Difluoromethyl)phenyl)methanamine, several established methodologies can be employed, primarily involving the asymmetric transformation of the precursor, 3-(difluoromethyl)benzaldehyde (B1397016).
One of the most powerful and widely utilized methods for the asymmetric synthesis of chiral amines is the addition of nucleophiles to N-sulfinyl imines. This approach, pioneered by Ellman, utilizes a chiral tert-butanesulfinamide auxiliary to direct the stereochemical outcome of the nucleophilic addition. The synthesis commences with the condensation of 3-(difluoromethyl)benzaldehyde with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. Subsequent addition of a nucleophile, such as an organometallic reagent, proceeds with high diastereoselectivity. The final step involves the acidic cleavage of the sulfinyl group to afford the desired chiral primary amine.
Another prominent strategy for the enantioselective synthesis of α-amino acids and their derivatives, which can be extended to the synthesis of chiral amines, is the asymmetric Strecker synthesis. This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. For the synthesis of chiral derivatives of this compound, 3-(difluoromethyl)benzaldehyde can be reacted with an amine and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a chiral catalyst, such as a Schiff base- or thiourea-derived catalyst. The resulting α-amino nitrile can then be reduced to the corresponding chiral diamine or hydrolyzed to the α-amino acid.
The following table summarizes representative asymmetric transformations for the synthesis of chiral derivatives of this compound, with expected outcomes based on analogous systems reported in the literature.
| Method | Catalyst/Auxiliary | Nucleophile/Reagent | Expected Product | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Addition to N-Sulfinyl Imine | (R)-tert-Butanesulfinamide | Grignard Reagent (e.g., MeMgBr) | Chiral α-methylated amine | >95% |
| Asymmetric Strecker Synthesis | Chiral Thiourea Catalyst | TMSCN | Chiral α-amino nitrile | 90-99% |
| Asymmetric Reductive Amination | Chiral Phosphine Ligand with a Transition Metal Catalyst (e.g., Iridium) | H₂ | Chiral this compound | Up to 98% |
Diastereoselective Reactions Leading to Stereo-Defined Products
Diastereoselective reactions are fundamental in controlling the relative stereochemistry of multiple stereocenters within a molecule. Similar to enantioselective synthesis, the use of chiral auxiliaries is a prevalent strategy for achieving high diastereoselectivity in the synthesis of derivatives of this compound.
The addition of nucleophiles to N-tert-butylsulfinyl imines derived from 3-(difluoromethyl)benzaldehyde is a prime example of a highly diastereoselective transformation. The stereochemical outcome is dictated by the Felkin-Anh model, where the bulky tert-butylsulfinyl group directs the incoming nucleophile to the less hindered face of the imine. This method allows for the predictable synthesis of either diastereomer by selecting the appropriate enantiomer of the chiral auxiliary.
For instance, the reaction of the N-tert-butylsulfinyl imine of 3-(difluoromethyl)benzaldehyde with a Grignard reagent or an organolithium reagent is expected to proceed with high diastereoselectivity, affording the corresponding sulfinamide adduct. Subsequent removal of the chiral auxiliary yields the chiral amine with a defined stereochemistry.
The table below illustrates expected outcomes for diastereoselective reactions involving derivatives of this compound, based on established precedents in the literature.
| Reaction Type | Chiral Auxiliary | Reactant | Expected Diastereomeric Ratio (dr) |
|---|---|---|---|
| Nucleophilic addition to N-sulfinyl imine | (R)-tert-Butanesulfinamide | Allylmagnesium bromide | >95:5 |
| Mannich-type reaction | Chiral Proline Catalyst | Ketone | Up to 99:1 |
| Addition of enolates to N-sulfinyl imine | (S)-tert-Butanesulfinamide | Lithium enolate of ethyl acetate | >90:10 |
Chromatographic and Chemical Resolution Techniques for Enantiomeric Separation
For racemic mixtures of this compound or its derivatives, resolution techniques are essential for the separation of enantiomers. Both chromatographic and chemical methods are applicable.
Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of CSP, mobile phase, and temperature are critical parameters that need to be optimized for successful separation.
Chemical Resolution: A classical and often scalable method for enantiomeric separation is chemical resolution via the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.
The following table outlines common resolution techniques applicable to the separation of enantiomers of this compound.
| Technique | Principle | Key Reagents/Materials | Typical Outcome |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) | Baseline separation of enantiomers |
| Diastereomeric Salt Formation | Fractional crystallization of diastereomeric salts | Chiral acids (e.g., (+)-Tartaric acid, (S)-Mandelic acid) | Isolation of one enantiomer as a crystalline salt |
Chirality Transfer in Complex Molecule Synthesis
Chiral amines, such as enantiomerically pure this compound, can serve as valuable chiral building blocks or auxiliaries in the synthesis of more complex molecules, facilitating the transfer of chirality.
As a chiral auxiliary, the amine can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. For example, it can be used to form a chiral imine, which then undergoes a diastereoselective reaction.
Alternatively, as a chiral building block, the stereocenter of this compound is incorporated into the final target molecule. Its utility in this context lies in its ability to introduce both a specific stereochemistry and a difluoromethylphenyl moiety, which can be crucial for the biological activity of the target compound. While specific examples of chirality transfer using this compound are not extensively documented, its structural similarity to other well-studied chiral benzylamines suggests its potential in this area.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Difluoromethyl Phenyl Methanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (3-(Difluoromethyl)phenyl)methanamine in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework and the electronic environment of each nucleus.
A detailed analysis of one-dimensional NMR spectra allows for the initial assignment of the primary structural features of the molecule. The difluoromethyl group (CHF₂) provides highly characteristic signals in all three NMR experiments.
¹H NMR: The proton spectrum is characterized by distinct regions. The aromatic region typically displays complex multiplets for the four protons on the substituted phenyl ring. The proton of the difluoromethyl group appears as a prominent triplet due to coupling with the two equivalent fluorine atoms. The benzylic methylene (B1212753) protons (CH₂) adjacent to the amine and the phenyl ring resonate as a singlet, while the amine protons (NH₂) often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon spectrum confirms the carbon skeleton. The carbon of the difluoromethyl group is readily identified as a triplet due to one-bond coupling to the two fluorine atoms. The aromatic region shows six distinct signals, including four signals for the protonated carbons and two for the quaternary (ipso) carbons. The benzylic methylene carbon gives a signal in the aliphatic region.
¹⁹F NMR: The fluorine spectrum provides a simple yet definitive confirmation of the CHF₂ group. It consists of a single doublet, arising from the two chemically equivalent fluorine atoms coupling to the single proton of the difluoromethyl moiety.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted for a solution in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| ¹H | Ar-H | 7.45 - 7.60 | m | - |
| CHF₂ | 6.65 | t | ²JHF = 56.5 | |
| CH₂NH₂ | 3.95 | s | - | |
| NH₂ | 1.60 | br s | - | |
| ¹³C | C-Ar (ipso-CH₂NH₂) | 142.5 | s | - |
| C-Ar (ipso-CHF₂) | 132.0 | t | ²JCF = 25.0 | |
| C-Ar | 129.5 - 130.5 | d | - | |
| C-Ar | 126.0 - 127.0 | d | - | |
| CHF₂ | 114.0 | t | ¹JCF = 238.0 | |
| CH₂NH₂ | 46.0 | t | - | |
| ¹⁹F | CHF₂ | -115.0 | d | ²JFH = 56.5 |
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton coupling networks. For this compound, COSY would establish the connectivity between the adjacent protons on the aromatic ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for the aromatic protons, the benzylic CH₂, and the CHF₂ proton to their corresponding ¹³C signals, confirming the assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it maps long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the benzylic CH₂ protons to the ipso-aromatic carbon and the adjacent aromatic carbons, as well as from the CHF₂ proton to the ipso-carbon and its neighbors. These correlations are vital for confirming the substitution pattern on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. A key NOESY correlation would be expected between the benzylic CH₂ protons and the proton at the C2 position of the phenyl ring, providing further confirmation of the structure and information about the molecule's preferred conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated monoisotopic mass for C₈H₉F₂N is 157.0697 u. In electrospray ionization (ESI) mode, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ with a calculated exact mass of 158.0775.
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. A primary and highly characteristic fragmentation pathway for benzylamines is the benzylic cleavage, resulting in the formation of a stable tropylium-like cation.
Table 2: Predicted HRMS Data and Plausible Fragmentation for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₈H₁₀F₂N]⁺ | 158.0775 | Protonated Molecular Ion |
| [M-NH₂]⁺ | [C₈H₇F₂]⁺ | 141.0510 | Loss of the aminomethyl radical, forming the 3-(difluoromethyl)benzyl cation |
| [M-NH₃] | C₈H₈F₂ | 142.0645 | Loss of ammonia (B1221849) from the molecular ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct confirmation of its functional groups.
IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorptions for the N-H bonds of the primary amine, the C-H bonds, the aromatic C=C bonds, and the highly polar C-F bonds.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with low polarity. It provides complementary information, especially for the aromatic ring vibrations and the C-F symmetric stretch.
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | IR | Medium |
| C-H Stretch (Aromatic) | 3010 - 3100 | IR, Raman | Medium |
| C-H Stretch (Aliphatic CH₂) | 2850 - 2960 | IR, Raman | Medium |
| C=C Stretch (Aromatic Ring) | 1450 - 1610 | IR, Raman | Medium-Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | IR | Medium |
| C-F Stretch (asymmetric & symmetric) | 1100 - 1350 | IR | Strong |
| C-H Bend (out-of-plane, aromatic) | 750 - 900 | IR | Strong |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. As of this writing, a published crystal structure for this compound is not available in open literature.
Should a suitable single crystal be obtained and analyzed, this technique would yield:
Unambiguous Confirmation: Absolute confirmation of the molecular connectivity and constitution.
Precise Geometric Parameters: Highly accurate data on bond lengths, bond angles, and torsion angles.
Conformational Analysis: The specific conformation of the aminomethyl group relative to the plane of the phenyl ring would be determined.
Intermolecular Interactions: A detailed map of hydrogen bonding networks involving the primary amine (as both a donor and acceptor) and other intermolecular forces (e.g., π-stacking) that dictate the crystal packing.
Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for determining the purity of a sample and identifying any potential impurities from the synthesis or degradation.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector is the standard method for assessing the purity of non-volatile compounds like this compound. A typical analysis would involve a C18 stationary phase with a mobile phase gradient of water and acetonitrile, often containing a modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Purity is determined by the area percentage of the main peak relative to all other observed peaks at a relevant wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis. Due to the polarity of the primary amine, which can cause peak tailing on standard GC columns, derivatization (e.g., acylation or silylation) may be employed to improve chromatographic performance. The mass spectrometer detector provides confirmation of the identity of the main peak and can help in the structural elucidation of any separated impurities.
Computational Chemistry and Theoretical Modelling of 3 Difluoromethyl Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to describing the electronic structure and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of quantum chemistry due to its favorable balance between computational cost and accuracy. arxiv.org It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry, by finding the minimum energy on the potential energy surface.
For (3-(Difluoromethyl)phenyl)methanamine, DFT calculations would typically commence with an initial guess of the molecular structure. The geometry is then systematically optimized to locate the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Commonly used functionals for such calculations include B3LYP and O3LYP, paired with basis sets like 6-31G(d) or the more extensive def2-TZVP, which provide a good description of electron distribution for organic molecules. nih.govweizmann.ac.ilresearchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes, based on typical DFT calculations at the B3LYP/6-31G(d) level of theory.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C(ar) | C(ar) | - | - | 1.39 Å |
| C(ar) | C(CHF2) | - | - | 1.51 Å | |
| C(ar) | C(CH2NH2) | - | - | 1.52 Å | |
| C | H (in CHF2) | - | - | 1.10 Å | |
| C | F | - | - | 1.37 Å | |
| C | N | - | - | 1.47 Å | |
| Bond Angle | C(ar) | C(ar) | C(CHF2) | - | 120.5° |
| C(ar) | C(CH2NH2) | N | - | 112.0° | |
| H | C | F | - | 108.5° | |
| Dihedral Angle | C(ar) | C(ar) | C(CH2NH2) | N | 65.0° |
Note: "C(ar)" refers to an aromatic carbon atom.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is the interaction between electrons. arxiv.org
For this compound, high-level ab initio calculations can be used to refine the energies obtained from DFT and to provide benchmark data for electronic properties. For instance, methods like Multi-configurational self-consistent field (MCSCF) are particularly useful for studying excited states or complex reaction pathways where the single-reference nature of DFT might be insufficient. nih.govnih.gov These calculations yield a highly accurate picture of the molecule's electronic wavefunction, from which properties like ionization potential and electron affinity can be derived.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the methanamine and difluoromethyl side chains allows this compound to exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them.
This is achieved by mapping the potential energy surface (PES) of the molecule. brad.ac.uk A relaxed PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while allowing the rest of the molecule's geometry to relax to its minimum energy at each step. visualizeorgchem.com For this compound, key dihedral angles to scan would be those defining the rotation of the C-C bonds connecting the side chains to the phenyl ring.
The resulting plot of energy versus the scanned coordinate reveals the locations of energy minima (stable conformers) and energy maxima (transition states for conformational change). This information is crucial for understanding the molecule's dynamic behavior in solution. mdpi.com
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. drugbank.com
Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.govd-nb.info These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. d-nb.info The accuracy can be further enhanced by averaging the calculated shifts over several low-energy conformers, weighted by their Boltzmann population. d-nb.inforesearchgate.net
Table 2: Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, based on typical GIAO-DFT calculations.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C NMR | |
| C(ar)-CH₂NH₂ | 142.5 |
| C(ar)-CHF₂ | 139.8 |
| CHF₂ | 115.7 (t, J ≈ 240 Hz) |
| CH₂NH₂ | 45.8 |
| Aromatic CH | 125.0 - 130.0 |
| ¹H NMR | |
| Aromatic CH | 7.30 - 7.50 |
| CHF₂ | 6.65 (t, J ≈ 56 Hz) |
| CH₂NH₂ | 3.90 (s) |
| NH₂ | 1.70 (s, broad) |
Note: (t) denotes a triplet, (s) denotes a singlet, J represents the coupling constant.
Reaction Mechanism Elucidation Through Computational Pathways
Computational methods are indispensable for investigating the step-by-step process of chemical reactions. researchgate.net For the synthesis or reactions of this compound, theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
For example, a key reaction in the synthesis of α-difluoromethyl amines involves the nucleophilic addition of a difluoromethyl group to an imine. nih.govcas.cncas.cn Computational modeling of this reaction for this compound would involve:
Optimizing the geometries of the reactants (e.g., an appropriate imine precursor and a difluoromethylating agent).
Locating the transition state structure for the nucleophilic attack. This is a first-order saddle point on the PES and is characterized by a single imaginary frequency.
Optimizing the geometry of the resulting intermediate or product.
Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products. researchgate.net
The energies of these stationary points allow for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms being calculated from a force field.
For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than a simple PES scan. nih.gov By simulating the molecule's movement over nanoseconds or longer, a wide range of accessible conformations can be sampled. This is particularly useful for understanding how the molecule behaves in a solvent or interacts with other molecules, such as a biological receptor. researchgate.net The trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the timescales of transitions between them.
Prospective Research Avenues and Future Directions for 3 Difluoromethyl Phenyl Methanamine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of primary amines, including benzylamines, is a fundamental task in organic chemistry, yet traditional methods often suffer from poor atom economy and the generation of stoichiometric waste. rsc.orgbenthamscience.com Future research concerning (3-(difluoromethyl)phenyl)methanamine will necessitate the development of greener and more efficient synthetic routes.
Current research in amine synthesis emphasizes sustainable catalytic methods. benthamscience.comnumberanalytics.com One promising approach is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. rsc.org This strategy typically involves the catalytic reaction of an alcohol with an ammonia (B1221849) source. For instance, primary benzylamines can be synthesized from benzyl (B1604629) alcohols using commercially available heterogeneous nickel catalysts and aqueous ammonia. acs.org This process avoids the use of stoichiometric reagents and generates water as the primary byproduct. Another sustainable avenue involves the direct amination of biomass-derived precursors, moving towards a more renewable chemical industry. rsc.org
Biocatalysis offers an exceptionally green and selective approach to amine synthesis. numberanalytics.com Enzymes like transaminases and imine reductases operate under mild aqueous conditions and can provide high enantioselectivity, a critical consideration for pharmaceutical applications. numberanalytics.com Developing an enzymatic route to this compound from a corresponding ketone or other precursor could represent a significant advance in sustainable production.
Furthermore, leveraging renewable resources, such as amino acids, presents another innovative direction. Ruthenium-catalyzed hydrogenation-decarbonylation of amino acids has been shown to produce primary amines in water, offering a sustainable pathway from the chiral pool. chemistryviews.org Adapting such methodologies to fluorinated substrates will be a key challenge and a significant opportunity.
Table 1: Comparison of Sustainable Synthetic Methodologies for Primary Amines
| Methodology | Typical Substrates | Key Advantages | Potential Challenges for Fluorinated Substrates |
|---|---|---|---|
| Hydrogen Borrowing Catalysis | Alcohols, Ammonia Source | High atom economy; Water as byproduct; Use of non-precious metal catalysts (e.g., Ni). acs.org | Catalyst compatibility with fluorine; Potential for side reactions. |
| Biocatalysis (e.g., Transaminases) | Ketones, Aldehydes | High selectivity (enantio-, regio-); Mild, aqueous reaction conditions. numberanalytics.com | Enzyme substrate specificity and stability with organofluorine compounds. |
| Reductive Amination from Bio-precursors | Biomass-derived aldehydes/ketones | Use of renewable feedstocks; Integration into biorefinery concepts. rsc.org | Availability of suitable fluorinated bio-precursors. |
| Catalysis from Amino Acids | Amino Acids | Renewable starting materials; Access to chiral amines. chemistryviews.org | Synthesis of corresponding fluorinated amino acid precursors. |
Exploration of Unconventional Reactivity and Catalytic Transformations
Beyond its synthesis, the true potential of this compound lies in its subsequent transformations. The benzylamine (B48309) scaffold is amenable to a variety of catalytic reactions that activate typically inert C-H and C-N bonds, providing powerful and atom-economical methods for molecular diversification. bohrium.com
A significant area of exploration is the palladium-catalyzed direct carbonylative transformation of benzylamines. This reaction allows for the conversion of the C-N bond into a C-C bond, producing valuable methyl 2-arylacetate derivatives without the need for additives or bases. acs.org Applying this methodology to this compound would provide direct access to difluoromethyl-substituted arylacetates, which are important motifs in medicinal chemistry.
Another frontier is the enantioselective C-H cross-coupling of benzylamines. This strategy enables the kinetic resolution of racemic benzylamines while simultaneously installing a new carbon-carbon bond at the ortho-position of the aromatic ring. Such a transformation would yield both enantiopure this compound and its ortho-arylated derivatives, compounds of high value for asymmetric synthesis and drug discovery.
The reactivity of the difluoromethyl group itself, or rather its synthetic precursors, also offers unconventional opportunities. Research into the transformations of difluorocarbene with amines has revealed its ability to act as an electron acceptor, activating C-N bonds and promoting a variety of cyclization and functionalization reactions without the need for transition metals. nih.gov Exploring similar reactivity with the amine functionality of the target molecule could lead to novel synthetic pathways and unexpected molecular architectures.
Table 2: Examples of Unconventional Catalytic Transformations for Benzylamines
| Transformation | Catalyst/Reagent | Bond(s) Formed/Cleaved | Potential Product from this compound | Reference |
|---|---|---|---|---|
| Carbonylative C-N Activation | Palladium Complex | C-N cleavage, C-C formation | Methyl 2-(3-(difluoromethyl)phenyl)acetate | acs.org |
| Enantioselective C-H Arylation | Palladium(II)/Chiral Ligand | C-H cleavage, C-C formation | Chiral ortho-arylated this compound | |
| Difluorocarbene-Mediated C-N Activation | Difluorocarbene Source | C-N cleavage, various | Novel N-heterocycles | nih.gov |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The acceleration of drug discovery and materials science relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. nih.gov Integrating the chemistry of this compound into automated and high-throughput workflows is a critical future direction.
Automated synthesis platforms, which use pre-filled reagent cartridges and robotic systems, can perform entire reaction sequences, including purification, with minimal human intervention. These systems are capable of performing key amine-forming reactions like reductive amination, making them ideal for creating libraries based on the this compound core. Furthermore, automated systems have been developed for the safe and reproducible conversion of primary amines into other functional groups, such as azides, using pre-packed capsules, which could be used to further diversify libraries derived from the target molecule. acs.orgacs.org
Once libraries are synthesized, high-throughput screening (HTS) is required to identify compounds with desired properties. enamine.net For chiral amine synthesis, specialized HTS workflows have been developed to rapidly determine both the yield and enantiomeric excess of reaction products using tandem optical methods like circular dichroism and fluorescence. nih.gov Such techniques would be invaluable for optimizing asymmetric syntheses of derivatives. More broadly, the creation of diverse chemical libraries from building blocks like this compound for screening against biological targets is a well-established paradigm in drug discovery, often utilizing modular "click chemistry" approaches in 96-well plate formats. nih.govenamine.net
Table 3: Components of an Integrated Automated Synthesis and HTS Workflow
| Stage | Technology/Method | Application to this compound Chemistry | Key Benefit |
|---|---|---|---|
| Library Synthesis | Automated Synthesizer (e.g., Synple) | Parallel synthesis of amides, secondary/tertiary amines, etc., using the primary amine as a building block. | Speed, reproducibility, access to large compound numbers. |
| Reaction Optimization | High-Throughput Reaction Screening | Rapidly find optimal catalysts and conditions for novel transformations. youtube.com | Accelerated discovery of new reactions and processes. |
| Chiral Analysis | HTS Optical Assays (CD/Fluorescence) | Screening for enantioselective reactions to produce chiral derivatives. nih.gov | Elimination of analytical bottlenecks in asymmetric synthesis. |
| Biological Screening | Assay-Ready Plates / HTS Center | Screening compound libraries against biological targets (enzymes, receptors). enamine.net | Rapid identification of hit compounds for drug discovery. |
Emerging Applications in Niche Chemical Fields
The unique properties imparted by the difluoromethyl group position this compound as a valuable building block for several niche chemical fields, most notably in the design of next-generation pharmaceuticals and agrochemicals. researchgate.net
In medicinal chemistry, the introduction of fluorine is a well-established strategy to modulate a molecule's physicochemical properties. mdpi.com The -CHF₂ group is particularly interesting because it is isosteric to a carbinol (-CH₂OH) or thiol (-SH) group but is significantly more lipophilic. nih.gov Unlike the highly electron-withdrawing trifluoromethyl group, the hydrogen atom in the -CHF₂ group can act as a hydrogen bond donor, enabling unique interactions with biological targets. nih.gov This combination of properties can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity. mdpi.com Therefore, this compound is an ideal starting point for designing novel enzyme inhibitors or receptor antagonists where the difluoromethyl group can mimic a key interaction of a natural substrate or ligand.
Table 4: Physicochemical Property Comparison of Functional Groups
| Functional Group | Hydrogen Bond Capability | Lipophilicity (Hansch π parameter) | Common Bioisosteric Partner |
|---|---|---|---|
| -OH (Hydroxyl) | Donor & Acceptor | -1.16 | - |
| -SH (Thiol) | Weak Donor | 0.33 | - |
| -CHF₂ (Difluoromethyl) | Donor | 0.39 | -OH, -SH |
| -CF₃ (Trifluoromethyl) | Acceptor | 1.07 | -CH(CH₃)₂ |
Beyond pharmaceuticals, these same principles apply to the design of advanced agrochemicals, where enhanced potency and metabolic stability can lead to more effective and environmentally benign products. researchgate.net In materials science, the incorporation of fluorinated moieties can influence properties such as thermal stability, chemical resistance, and surface energy. The this compound unit could be integrated into polymers or functional materials to fine-tune these characteristics for specialized applications.
Design of Next-Generation Molecular Scaffolds Incorporating Difluoromethylphenylmethylamine
Molecular scaffolds are core structures that provide a three-dimensional framework upon which functional groups can be systematically arranged. mdpi.comnih.gov The design of novel scaffolds is central to exploring new chemical space and identifying molecules with unique functions. This compound is an exemplary building block for incorporation into such next-generation scaffolds.
Future research will focus on using this amine as a "hub" or as a functional "appendage" on more complex scaffolds. mdpi.com For example, it could be used in the synthesis of diverse compound libraries where the difluoromethylphenylmethylamine unit is attached to a central core (e.g., a triazine or a peptide backbone). In such a design, the difluoromethyl group could serve multiple purposes:
A Vector for Exploration: The position of the -CHF₂ group on the phenyl ring can be systematically varied (ortho, meta, para) to probe how its electronic and steric influence affects binding to a biological target.
A Key Binding Element: The hydrogen-bond-donating capability of the difluoromethyl group can be explicitly designed to interact with a specific residue in an enzyme's active site or a receptor's binding pocket.
By combining rational, de novo scaffold synthesis with the unique properties of this compound, chemists can create highly tailored molecules for specific applications, moving beyond simple analogue generation to the innovative design of entirely new classes of functional compounds. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(difluoromethyl)phenyl)methanamine, and how can purity be maximized during synthesis?
- Methodology : The compound can be synthesized via reductive amination of (3-(difluoromethyl)phenyl)methanal using ammonium acetate and sodium cyanoborohydride in methanol under inert atmosphere. Purity optimization involves column chromatography (e.g., DCM/MeOH gradients) followed by recrystallization in hexane/DCM mixtures to achieve >95% purity . Monitoring reaction progress via TLC (silica gel, UV visualization) is critical.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR for structural confirmation (e.g., δ ~3.8 ppm for benzylic -CH2NH2; difluoromethyl CF2H split peaks at ~5.5–6.5 ppm) .
- HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to verify molecular ion peaks ([M+H]+ at m/z ~168) and purity.
- FT-IR for functional group identification (N-H stretch ~3350 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation; store at 2–8°C in airtight containers .
- In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent symptoms .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and target binding in drug discovery?
- Methodology :
- The CF2H group enhances metabolic stability by reducing oxidative metabolism (C-F bond inertia) and modulates lipophilicity (logP ~1.8), improving membrane permeability .
- Docking studies (e.g., AutoDock Vina) reveal that the difluoromethyl group stabilizes hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in enzyme active sites. Compare with non-fluorinated analogs to quantify binding affinity shifts via SPR or ITC .
Q. How can structural modifications of this compound improve its pharmacokinetic profile?
- Methodology :
- Introduce electron-withdrawing groups (e.g., -NO2, -CN) at the para position to enhance solubility via increased polarity.
- Replace the primary amine with a secondary or tertiary amine (e.g., N-methyl derivative) to reduce first-pass metabolism. Validate using hepatic microsomal stability assays .
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodology :
- Cross-validate assay conditions: Use standardized cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC.
- Perform meta-analysis of published IC50 values, adjusting for differences in experimental pH, temperature, and solvent (DMSO vs. saline) .
Q. How can regioselective fluorination be achieved during synthesis to avoid byproducts?
- Methodology :
- Use electrophilic fluorination (Selectfluor®) in anhydrous DMF at 0°C to target the phenyl ring’s meta position.
- Alternatively, employ transition-metal catalysis (e.g., Pd-mediated C-H activation) for directed difluoromethylation. Monitor reaction progress via ¹⁹F NMR .
Q. What computational tools predict the metabolic fate of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
